- Radiosynthesis and in vivo evaluation of a fluorine-18 labeled pyrazine based radioligand for PET imaging of the adenosine A2B receptor, Bioorganic & Medicinal Chemistry, 2018, 26(16), 4650-4663
Cas no 909712-10-3 (4-bromo-2-nitro-pyridine)
4-bromo-2-nitro-pyridine Chemical and Physical Properties
Names and Identifiers
-
- 4-Bromo-2-nitropyridine
- AK132918
- MCVCQPYYTSNQSG-UHFFFAOYSA-N
- FCH2422301
- 4-Bromo-2-nitropyridine (ACI)
- 2-Nitro-4-bromopyridine
- 4-bromo-2-nitro-pyridine
- EN300-107962
- C77097
- AKOS022185524
- DB-088447
- 909712-10-3
- SCHEMBL3614808
- MFCD26743706
- DS-7104
- CS-W022096
-
- MDL: MFCD26743706
- Inchi: 1S/C5H3BrN2O2/c6-4-1-2-7-5(3-4)8(9)10/h1-3H
- InChI Key: MCVCQPYYTSNQSG-UHFFFAOYSA-N
- SMILES: [O-][N+](C1C=C(Br)C=CN=1)=O
Computed Properties
- Exact Mass: 201.93779g/mol
- Monoisotopic Mass: 201.93779g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 136
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 58.7
4-bromo-2-nitro-pyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029011891-250mg |
4-Bromo-2-nitropyridine |
909712-10-3 | 95% | 250mg |
$235.15 | 2023-08-31 | |
| Alichem | A029011891-1g |
4-Bromo-2-nitropyridine |
909712-10-3 | 95% | 1g |
$587.88 | 2023-08-31 | |
| Alichem | A029011891-5g |
4-Bromo-2-nitropyridine |
909712-10-3 | 95% | 5g |
$1774.47 | 2023-08-31 | |
| TRC | B284055-10mg |
4-Bromo-2-nitropyridine |
909712-10-3 | 10mg |
$ 125.00 | 2022-06-07 | ||
| TRC | B284055-25mg |
4-Bromo-2-nitropyridine |
909712-10-3 | 25mg |
$ 250.00 | 2022-06-07 | ||
| TRC | B284055-50mg |
4-Bromo-2-nitropyridine |
909712-10-3 | 50mg |
$ 400.00 | 2022-06-07 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-ER291-250mg |
4-bromo-2-nitro-pyridine |
909712-10-3 | 97% | 250mg |
1903CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-ER291-100mg |
4-bromo-2-nitro-pyridine |
909712-10-3 | 97% | 100mg |
792CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-ER291-50mg |
4-bromo-2-nitro-pyridine |
909712-10-3 | 97% | 50mg |
423.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-ER291-1g |
4-bromo-2-nitro-pyridine |
909712-10-3 | 97% | 1g |
3598.0CNY | 2021-08-04 |
4-bromo-2-nitro-pyridine Production Method
Production Method 1
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 12, rt
4-bromo-2-nitro-pyridine Raw materials
4-bromo-2-nitro-pyridine Preparation Products
4-bromo-2-nitro-pyridine Suppliers
4-bromo-2-nitro-pyridine Related Literature
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Gerald J. Meyer,Leif Hammarström Chem. Sci., 2020,11, 3460-3473
-
Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
-
Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
-
Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
Additional information on 4-bromo-2-nitro-pyridine
Recent Advances in the Application of 4-Bromo-2-Nitro-Pyridine (CAS: 909712-10-3) in Chemical Biology and Pharmaceutical Research
4-Bromo-2-nitro-pyridine (CAS: 909712-10-3) is a versatile chemical intermediate that has garnered significant attention in recent years due to its potential applications in chemical biology and pharmaceutical research. This heteroaromatic compound serves as a key building block in the synthesis of various biologically active molecules, including kinase inhibitors, antiviral agents, and other therapeutic candidates. Recent studies have explored its utility in medicinal chemistry, highlighting its role in facilitating novel drug discovery efforts.
One of the most notable applications of 4-bromo-2-nitro-pyridine is its use as a precursor in the synthesis of kinase inhibitors. Kinases play a crucial role in cellular signaling pathways, and their dysregulation is often associated with cancer and other diseases. Researchers have leveraged the reactivity of the bromo and nitro functional groups in this compound to develop selective kinase inhibitors with improved pharmacokinetic properties. A 2023 study published in the Journal of Medicinal Chemistry demonstrated the successful incorporation of 4-bromo-2-nitro-pyridine into a series of potent and selective JAK2 inhibitors, showcasing its potential in targeted cancer therapy.
In addition to its role in kinase inhibitor development, 4-bromo-2-nitro-pyridine has shown promise in antiviral research. Recent investigations have explored its use as a scaffold for designing novel compounds with activity against RNA viruses. The electron-withdrawing nature of the nitro group and the reactivity of the bromo substituent make this compound particularly valuable for constructing diverse molecular architectures with potential antiviral properties. A 2024 preprint publication on bioRxiv reported the synthesis of several 4-bromo-2-nitro-pyridine derivatives that exhibited inhibitory activity against SARS-CoV-2 main protease, suggesting its potential utility in combating emerging viral threats.
The chemical reactivity of 4-bromo-2-nitro-pyridine also makes it an attractive candidate for bioconjugation applications. Recent advances in chemical biology have utilized this compound for the development of novel protein labeling strategies. The bromo group allows for efficient cross-coupling reactions, while the nitro group can be reduced to an amine for subsequent functionalization. A 2023 study in ACS Chemical Biology demonstrated the successful use of 4-bromo-2-nitro-pyridine derivatives in site-specific protein modification, opening new possibilities for studying protein-protein interactions and developing targeted therapeutics.
From a synthetic chemistry perspective, recent work has focused on developing more efficient and sustainable methods for the production and functionalization of 4-bromo-2-nitro-pyridine. Green chemistry approaches, including catalytic methods and solvent-free reactions, have been explored to improve the environmental profile of processes involving this compound. A 2024 publication in Organic Process Research & Development highlighted a novel continuous-flow synthesis method for 4-bromo-2-nitro-pyridine that significantly reduced waste generation while maintaining high yield and purity.
Looking forward, the unique properties of 4-bromo-2-nitro-pyridine (CAS: 909712-10-3) position it as a valuable tool in drug discovery and chemical biology. Its versatility as a synthetic intermediate, combined with recent methodological advances in its application, suggests that this compound will continue to play an important role in pharmaceutical research. Future directions may include the development of novel derivatives with enhanced biological activity and the exploration of its potential in emerging therapeutic areas such as targeted protein degradation and covalent inhibitor design.
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